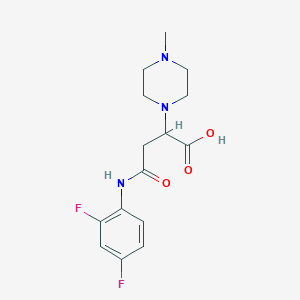![molecular formula C9H15NO B2888796 1-Methyl-1-azaspiro[4.4]nonan-4-one CAS No. 90607-92-4](/img/structure/B2888796.png)
1-Methyl-1-azaspiro[4.4]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-azaspiro[4.4]nonan-4-one is a chemical compound with the CAS Number: 90607-92-4 . It has a molecular weight of 153.22 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO/c1-10-7-4-8(11)9(10)5-2-3-6-9/h2-7H2,1H3 . This code provides a specific textual representation of the molecule’s structure. For a detailed structural analysis, specialized software or databases can be used to visualize the molecule based on this InChI code.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 153.22 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Peptide Synthesis
- Dipeptide Synthons : The synthesis of derivatives like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate demonstrates their utility as dipeptide synthons in peptide synthesis (Suter et al., 2000).
Organic Synthesis
- Functionalized Derivatives : The nucleophilic ring opening of certain precursors leads to functionalized 2-oxaspiro[4.4]nonane derivatives, important in several bioactive compounds (Santos et al., 2000).
Antiviral Research
- Anti-Coronavirus Activity : Certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have shown effectiveness against human coronavirus, highlighting their potential in antiviral drug development (Apaydın et al., 2019).
Antileukemic Activity
- Cephalotaxine Analogues : The 1-azaspiro[4.4]nonane structure is central in cephalotaxine analogues, which exhibit antileukemic activity. This highlights its significance in developing treatments for chronic myelogenous leukemia (El Bialy et al., 2005).
Enantiomer Separation
- Chiral Acetals : The separation and determination of absolute configurations of enantiomers of 1-azaspiro[4.4]nonane derivatives are vital for further applications in medicinal chemistry (Nagasaka et al., 1997).
Anticonvulsant Research
- Imidooxy Anticonvulsants : Analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione have shown significant anticonvulsant activities, contributing to the development of new therapeutic agents (Farrar et al., 1993).
Anticancer and Antidiabetic Applications
- Spirothiazolidines Analogs : A series of spirothiazolidines derivatives exhibit promising anticancer and antidiabetic activities, marking an important contribution to these therapeutic areas (Flefel et al., 2019).
Antimicrobial Research
- Antimicrobial Agents : The synthesis of new spirothiazolopyranopyrazole derivatives demonstrates their potential as antimicrobial agents, broadening the scope of applications in fighting infections (Al-Ahmadi, 1997).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-methyl-1-azaspiro[4.4]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-7-4-8(11)9(10)5-2-3-6-9/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUGPSVRMXCOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C12CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2888714.png)


![2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2888718.png)
![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2888719.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2888720.png)
![7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2888722.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2888726.png)
![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2888728.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2888731.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2888735.png)